N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-phenylethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a phenylethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-phenylethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-phenylethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-phenylethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-phenylethylidene]furan-2-carbohydrazide derivatives: These include compounds with different substituents on the phenylethylidene group, which can alter their chemical and biological properties.
Furan-2-carbohydrazide derivatives: Compounds with variations in the furan ring or hydrazone group.
Uniqueness
N’-[(1E)-1-phenylethylidene]furan-2-carbohydrazide stands out due to its unique combination of a furan ring and a phenylethylidene group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-10(11-6-3-2-4-7-11)14-15-13(16)12-8-5-9-17-12/h2-9H,1H3,(H,15,16)/b14-10+ |
InChI Key |
CTUDUMNTBVGXLZ-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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